molecular formula C9H7NOS2 B2762531 1-[2-(2-Thienyl)-1,3-thiazol-5-yl]-1-ethanone CAS No. 1210870-19-1

1-[2-(2-Thienyl)-1,3-thiazol-5-yl]-1-ethanone

Cat. No. B2762531
CAS RN: 1210870-19-1
M. Wt: 209.28
InChI Key: SMBOOHTYRBDXTA-UHFFFAOYSA-N
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Description

“1-[2-(2-Thienyl)-1,3-thiazol-5-yl]-1-ethanone” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Microwave-Assisted Synthesis for Anti-Breast Cancer Agents

A study by Mahmoud et al. (2021) demonstrated the use of a related compound as a building block in synthesizing novel thiazole derivatives through a microwave-assisted one-pot three-component reaction. The synthesized compounds showed promising antitumor activities against MCF-7 tumor cells, highlighting their potential as anti-breast cancer agents (Mahmoud et al., 2021).

Anticandidal Activity and Cytotoxicity

Kaplancıklı et al. (2014) synthesized different tetrazole derivatives and evaluated their anticandidal activity and cytotoxic effects. The study found some compounds to be potent anticandidal agents with weak cytotoxicities, suggesting their potential use in treating candida infections (Kaplancıklı et al., 2014).

Anti-inflammatory Activities of Substituted Thienochromene and Schiff Base Derivatives

Research by Ouf et al. (2015) focused on the synthesis of substituted thieno[3,2-g]chromene derivatives with significant anti-inflammatory activities. Some newly synthesized compounds exhibited better anti-inflammatory activities than reference controls at low concentrations, marking them as potential anti-inflammatory agents (Ouf et al., 2015).

Novel Synthesis Approaches for Heterocyclic Compounds

A study by Abdelhamid et al. (2016) involved the synthesis of various heterocyclic compounds from 1-(5-bromobenzofuran-2-yl)ethanone. The research underscores the versatility of related compounds in synthesizing a broad range of heterocyclic compounds with potential therapeutic applications (Abdelhamid et al., 2016).

Fungicidal Activity of Novel Pyrazol-Oxy Derivatives

Liu et al. (2012) prepared novel pyrazol-oxy derivatives showing moderate inhibitory activity against Gibberella zeae, a significant agricultural pathogen. This research highlights the potential of such compounds in developing new fungicides (Liu et al., 2012).

Safety and Hazards

Based on the safety data sheet of a related compound, 2-Thiopheneethanol, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

1-(2-thiophen-2-yl-1,3-thiazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS2/c1-6(11)8-5-10-9(13-8)7-3-2-4-12-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBOOHTYRBDXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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